
5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(2-THENOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- is a complex organic compound with a unique structure that includes a dioxolo ring fused to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(cyclopentylacetyl)-
- 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]
Uniqueness
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dioxolo ring fused to a carbazole core and the presence of a thenoyl group make it different from other similar compounds .
Properties
CAS No. |
50332-27-9 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C18H15NO3S/c20-18(17-6-3-7-23-17)19-13-5-2-1-4-11(13)12-8-15-16(9-14(12)19)22-10-21-15/h3,6-9H,1-2,4-5,10H2 |
InChI Key |
YZVRSLDSWQBCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=CS5)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


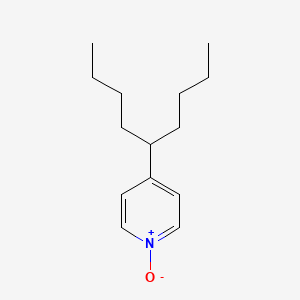
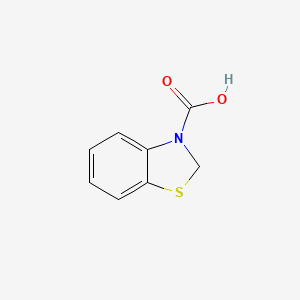
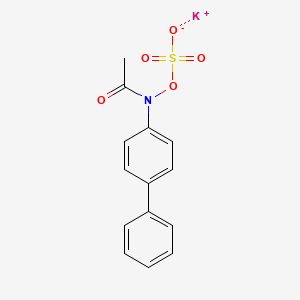
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
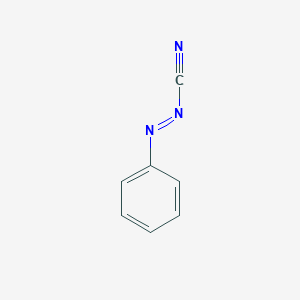
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
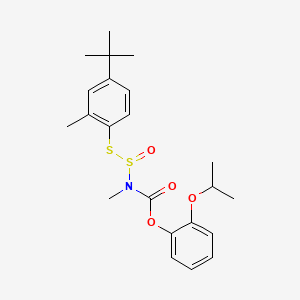
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)
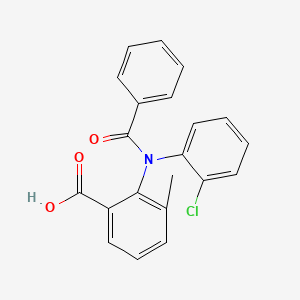
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)
